![molecular formula C20H18ClFN2O3 B2533457 6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one CAS No. 849142-33-2](/img/structure/B2533457.png)
6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound is of interest due to its unique chemical structure, which combines a coumarin core with a piperazine moiety and a fluorophenyl group.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer and inflammatory diseases.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Méthodes De Préparation
The synthesis of 6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves several steps
Coumarin Core Synthesis: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the coumarin core is reacted with a piperazine derivative.
Addition of Fluorophenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using alternative catalysts or solvents.
Analyse Des Réactions Chimiques
6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin core can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the coumarin core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the coumarin core can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and preventing the progression of certain diseases. The piperazine moiety and fluorophenyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant that inhibits vitamin K epoxide reductase.
Dicoumarol: Another anticoagulant that inhibits the same enzyme as warfarin.
Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.
The uniqueness of 6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one lies in its combination of a coumarin core with a piperazine moiety and a fluorophenyl group, which enhances its biological activity and specificity for certain molecular targets.
Propriétés
IUPAC Name |
6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3/c21-15-10-14-13(9-20(26)27-19(14)11-18(15)25)12-23-5-7-24(8-6-23)17-4-2-1-3-16(17)22/h1-4,9-11,25H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWQYKORDZZMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
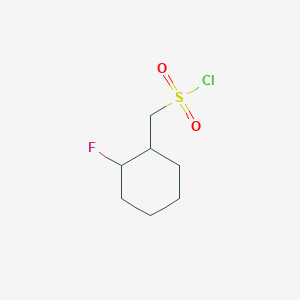
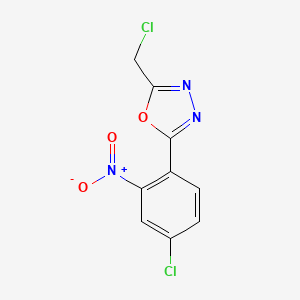
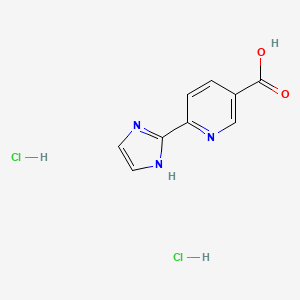
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2533380.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533384.png)
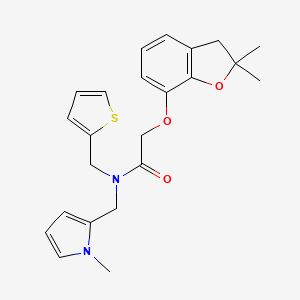
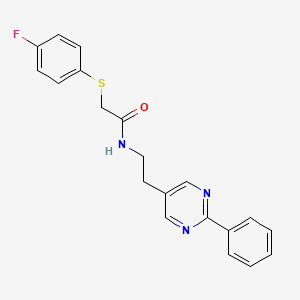
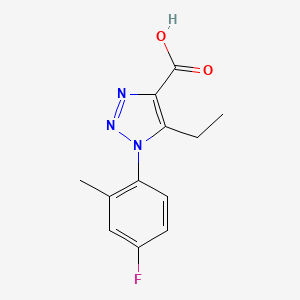
![(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B2533392.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide](/img/structure/B2533393.png)
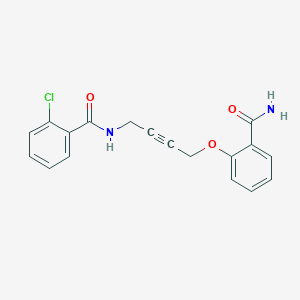
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2533395.png)
![N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2533396.png)
![1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2533397.png)
